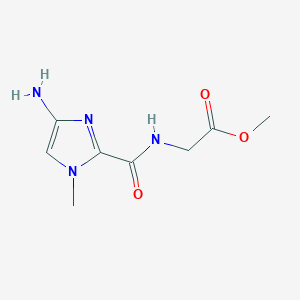
Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group, a methyl group, and a carboxamido group attached to the imidazole ring, along with a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Functional Groups: The amino group and the carboxamido group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamido group can be reduced to form corresponding amines.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate can be compared with other imidazole derivatives:
Properties
Molecular Formula |
C8H12N4O3 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
methyl 2-[(4-amino-1-methylimidazole-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C8H12N4O3/c1-12-4-5(9)11-7(12)8(14)10-3-6(13)15-2/h4H,3,9H2,1-2H3,(H,10,14) |
InChI Key |
QLRYSKSOEBOBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)NCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















